4-(Trifluoromethoxy)cyclohexanol
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Overview
Description
4-(Trifluoromethoxy)cyclohexanol is a fluorinated cyclohexanol derivative characterized by the presence of a trifluoromethoxy group (-OCHF3) attached to the cyclohexanol ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with cyclohexanol as the starting material.
Trifluoromethylation: The cyclohexanol undergoes trifluoromethylation using reagents like trifluoromethylating agents (e.g., trifluoromethyl iodide or trifluoromethyl sulfonic acid).
Reaction Conditions: The reaction is usually carried out under anhydrous conditions, often in the presence of a base such as triethylamine, and at elevated temperatures to facilitate the trifluoromethylation process.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques are employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation of this compound can yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding cyclohexane derivative.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: 4-(Trifluoromethoxy)cyclohexanone, 4-(Trifluoromethoxy)cyclohexanoic acid.
Reduction Products: 4-(Trifluoromethoxy)cyclohexane.
Substitution Products: Various amides, esters, or ethers depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethoxy)cyclohexanol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 4-(Trifluoromethoxy)cyclohexanol exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
4-(Trifluoromethoxy)cyclohexanol is unique due to its trifluoromethoxy group, which imparts distinct chemical and physical properties compared to other cyclohexanol derivatives. Similar compounds include:
4-(Trifluoromethyl)cyclohexanol: Lacks the methoxy group, resulting in different reactivity and properties.
4-(Fluoromethoxy)cyclohexanol: Contains a single fluorine atom, leading to less pronounced effects compared to the trifluoromethyl group.
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Biological Activity
4-(Trifluoromethoxy)cyclohexanol is a fluorinated organic compound with significant implications in medicinal chemistry and biological research. The trifluoromethoxy group enhances its pharmacological properties, making it a subject of interest for various therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C7H11F3O and is characterized by a cyclohexanol ring substituted with a trifluoromethoxy group. This unique structure contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The trifluoromethoxy group can influence the compound's lipophilicity and binding affinity, enhancing its interaction with various receptors and enzymes.
Potential Targets
- Adenosine Receptors : It has been noted that compounds containing trifluoromethoxy groups can act as allosteric enhancers at adenosine receptors, particularly the A1 subtype, which plays a role in cardiovascular and neurological functions .
- Neurotransmitter Transporters : Research indicates that derivatives of cyclohexanol can inhibit neurotransmitter uptake, affecting serotonin (5-HT) and norepinephrine (NE) transporters, which are crucial in mood regulation and anxiety disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Neuropharmacological Studies : In a study investigating the effects of various cyclohexanol analogues on neurotransmitter systems, this compound exhibited notable inhibition of serotonin uptake, suggesting potential antidepressant properties. The compound was administered at varying doses, showing dose-dependent effects on neurotransmitter levels.
- Cardiovascular Research : The compound's interaction with A1 adenosine receptors was explored in a series of experiments aimed at understanding its impact on heart rate and blood pressure regulation. Results indicated that this compound could modulate these parameters through receptor-mediated pathways.
Safety and Toxicity
While the biological activity of this compound is promising, safety assessments are essential. Studies have shown that while it exhibits significant pharmacological effects, high concentrations may lead to cytotoxicity in certain cell lines. Further research is required to establish safe dosage ranges for therapeutic applications.
Properties
IUPAC Name |
4-(trifluoromethoxy)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O2/c8-7(9,10)12-6-3-1-5(11)2-4-6/h5-6,11H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOWVOQPKURVDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.